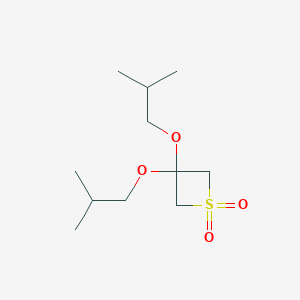
2,6-Dimethyloct-7-ene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloct-7-ene-1,6-diol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is a tertiary alcohol and is characterized by the presence of two hydroxyl groups and a double bond in its structure .
Méthodes De Préparation
2,6-Dimethyloct-7-ene-1,6-diol can be synthesized through various chemical routes. One common method involves the catalytic reaction of appropriate alcohols and alkenes . For instance, the compound can be prepared by the stereospecific cyclization of linalool derivatives using catalysts such as (+)-10-camphorsulfonic acid (CSA) . Another approach involves the lipase-mediated resolution of racemic mixtures of the compound . Industrial production methods typically involve large-scale chemical synthesis using similar catalytic processes .
Analyse Des Réactions Chimiques
2,6-Dimethyloct-7-ene-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include oxidized derivatives and reduced alcohols . The compound’s double bond and hydroxyl groups make it reactive in these processes .
Applications De Recherche Scientifique
2,6-Dimethyloct-7-ene-1,6-diol has several scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of natural terpenes and flavors . In biology and medicine, it serves as an intermediate in the synthesis of bioactive compounds . The compound is also utilized in the fragrance industry for the production of linalool derivatives . Its versatility makes it valuable in various fields of research .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyloct-7-ene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity . Additionally, its double bond can participate in electrophilic addition reactions, further modulating its biological effects . These interactions contribute to its diverse range of applications .
Comparaison Avec Des Composés Similaires
2,6-Dimethyloct-7-ene-1,6-diol can be compared with similar compounds such as linalool and its derivatives . While linalool is a monoterpene alcohol with a single hydroxyl group, this compound has two hydroxyl groups and a double bond, making it more reactive . Other similar compounds include 3,7-Dimethyl-1-octene-3,7-diol and 2,6-Dimethyl-7-octene-2,6-diol . The unique structure of this compound imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
10207-75-7 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,6-dimethyloct-7-ene-1,6-diol |
InChI |
InChI=1S/C10H20O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,9,11-12H,1,5-8H2,2-3H3 |
Clé InChI |
GFOMTORUAWAGGU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C=C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


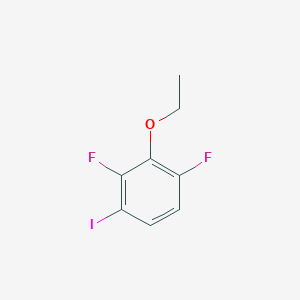
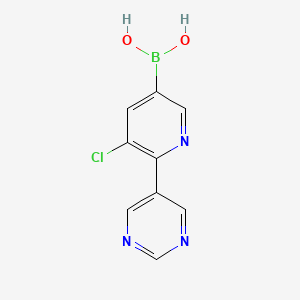

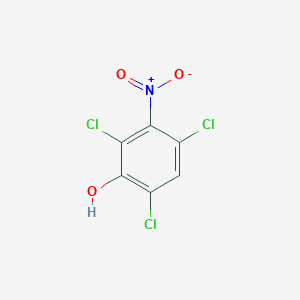

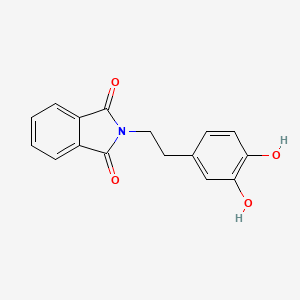
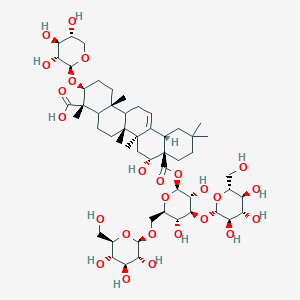
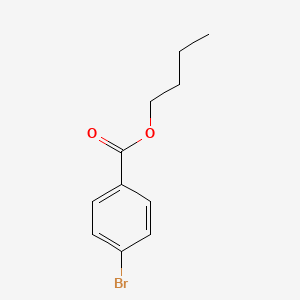

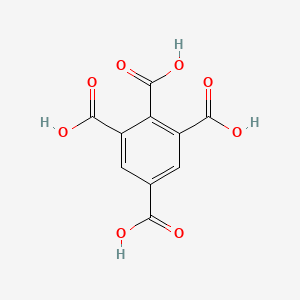
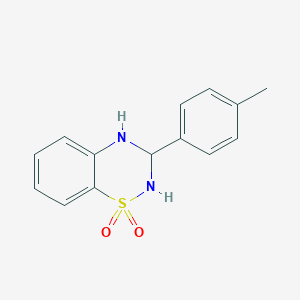

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
